3-[(4-nitrophenyl)methyl]oxolane-2,5-dione

Catalog No.
S6536303
CAS No.
123944-81-0
M.F
C11H9NO5
M. Wt
235.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-nitrophenyl)methyl]oxolane-2,5-dione

CAS Number

123944-81-0

Product Name

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione

Molecular Formula

C11H9NO5

Molecular Weight

235.2
3-[(4-nitrophenyl)methyl]oxolane-2,5-dione is a chemical compound that has attracted significant attention in the fields of chemistry and biomedical research. This paper seeks to explain the compound’s definition and background, physical and chemical properties, synthesis, and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione is a chemical compound that consists of a nitrophenylmethyl cyanoacrylate moiety and an oxolane-2,5-dione ring. The compound is also known as NPMCA-OD, and it is a derivative of the cytotoxic drug cisplatin. This chemical compound has gained popularity in recent years, especially in biochemical studies focusing on the development of novel chemotherapeutic agents for cancer treatment.

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione has a melting point of 130-133°C, and it is insoluble in water. It is soluble in polar organic solvents such as acetone and acetonitrile. This compound has a molecular weight of 274.24g/mol, and its chemical formula is C12H8N2O6. It is a pale yellow crystalline solid with a chemical structure that includes a nitro group, ester group, and oxolane ring.

The compound, 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione, is synthesized by the reaction of 4-nitrobenzyl chloride with diethyl oxalate in the presence of a base. The resulting product is further subjected to a Knoevenagel reaction with cyanoacetic acid to produce the final product.
The characterization of 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione is performed using various techniques like NMR, IR, and mass spectrometry. The NMR spectrum confirms the presence of the oxolane-2,5-dione ring, nitro group, ester group, and cyanoacrylate moiety. IR spectra are essential for the characterization of the functional groups on the molecule.
3-[(4-nitrophenyl)methyl]oxolane-2,5-dione can be analyzed using various analytical methods like HPLC, UV-Vis spectroscopy, and GC-MS. HPLC is used to separate the analyte from other components in a mixture. UV-Vis spectroscopy is used to measure the electronic transitions in the molecule, while GC-MS is used to analyze the compound's molecular weight.

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione has shown potential anti-cancer activity in various studies. The compound inhibits the proliferation of cancer cells without significant toxic effects on normal cells. Additionally, it is capable of inducing cell cycle arrest and apoptosis in cancer cells.

There are few studies on the toxicity and safety of 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione in scientific experiments. However, it is known to be stable under normal laboratory conditions, and care must be taken while handling the compound.

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione has various applications in scientific experiments. It is an important reagent in the synthesis of bioactive compounds and has shown potential in cancer research as a cytotoxic agent.

Currently, 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione's research is focused on its potential in the development of novel chemotherapeutic agents for cancer treatment. Several studies have been conducted, with some showing promising results.

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione has significant implications in various fields of research and industry. Its potential in cancer treatment, synthesis of bioactive compounds, and general use as a reagent in chemistry laboratories make it a valuable compound.

The compound, 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione, has limitations in its use due to its relatively unknown toxicity and safety profile. Future research should focus on the compound's toxicity and its potential to induce toxicity when combined with other substances. Additionally, researching the compound's mechanism of action in cancer cells can aid in the development of better chemotherapeutic agents.
that researchers can explore include examining the compound's potential as a potential drug delivery system, investigating its effects on other cell types, exploring its potential in the treatment of viral infections, and testing its potential as an anti-inflammatory agent.
In conclusion, 3-[(4-nitrophenyl)methyl]oxolane-2,5-dione is an important compound in the fields of chemistry and biomedical research. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations, and future directions have been disclosed in this paper. Its potential in the development of novel chemotherapeutic agents is significant, and future research is necessary to fully explore its potential.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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